Product packaging for Dimethyldithioxodistannathiane(Cat. No.:CAS No. 33397-79-4)

Dimethyldithioxodistannathiane

Cat. No.: B13730972
CAS No.: 33397-79-4
M. Wt: 363.7 g/mol
InChI Key: PAPCBRSMCZCUGF-UHFFFAOYSA-N
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Description

Contextualization within Organotin Chemistry

Organotin chemistry, a field with roots stretching back to the mid-19th century, studies compounds containing at least one tin-carbon (Sn-C) bond. lupinepublishers.comlupinepublishers.com The discipline began in earnest in 1852 with Löwig's report on the reaction of alkyl halides with a tin-sodium alloy. lupinepublishers.com By the 1960s, a significant development was the discovery that the tin atom in organotin compounds could extend its coordination number beyond four, leading to a rich variety of molecular geometries and reactivities. lupinepublishers.com

Organotin compounds are broadly classified based on the number of organic substituents on the tin atom (R4Sn, R3SnX, R2SnX2, RSnX3). The reactivity and Lewis acidity of these compounds increase as the number of organic groups decreases. lupinepublishers.com Dimethyldithioxodistannathiane, or more accurately, its corresponding dimethyltin (B1205294) sulfide (B99878) structures, falls within the diorganotin (R2SnX2) category, where 'X' represents a non-carbon substituent, in this case, sulfur. These compounds are known for their propensity to form cyclic structures, such as the dimeric four-membered (Sn-S)2 ring or the trimeric six-membered (Sn-S)3 ring. gelest.com The synthesis of these compounds often involves the reaction of organotin halides with a sulfur source, such as hydrogen sulfide or its salts. gelest.com

The coordination geometry of the tin atom in diorganotin dihalides and their derivatives can be either trigonal bipyramidal or octahedral. lupinepublishers.com This flexibility in coordination allows for the formation of complex and structurally diverse molecules, including large macrocycles and clusters. acs.orgbsmiab.org

Significance of Tin-Sulfur (Sn-S) Bond Systems in Advanced Materials

Tin-sulfur (Sn-S) bond systems are integral to a variety of advanced materials due to their unique electronic and optical properties. rsc.org Tin(II) sulfide (SnS), for instance, is a semiconductor with a desirable bandgap for solar energy conversion, making it a promising, non-toxic, and earth-abundant alternative to materials like cadmium telluride (CdTe) and copper indium gallium selenide (B1212193) (CIGS) in thin-film solar cells. mdpi.comresearchgate.net The properties of tin sulfides can be tuned by creating nanocomposites or by controlling their crystal structure and dimensionality. mdpi.comchalcogen.ro

Organotin-sulfur compounds, including dithiocarbamates and other derivatives, exhibit a range of interesting properties. mdpi.comtandfonline.com The presence of sulfur atoms can influence the stereochemistry and electronic properties of the tin center, which in turn affects the material's potential applications. mdpi.com These compounds have been investigated for their catalytic activity in various chemical transformations, including esterification and polymerization reactions. google.comgoogle.comrsc.org The Sn-S bond's relative stability compared to Sn-O bonds, yet its susceptibility to cleavage under specific conditions, makes these compounds useful in controlled chemical synthesis. gelest.com

Furthermore, the interaction between tin and sulfur is crucial in biological systems, where organotin compounds can interact with sulfur-containing amino acids like cysteine. researchgate.net This interaction is a key aspect of their biological activity. Research into organotin-sulfur compounds also extends to the development of single-source precursors for the synthesis of tin sulfide powders and nanomaterials with controlled properties. tandfonline.comchalcogen.ro

Historical Development and Evolution of Research on Distannathianes

The study of compounds containing the tin-sulfur-tin (Sn-S-Sn) linkage, known as distannathianes, has a long history within organotin chemistry. scispace.comdokumen.pub As early as 1860, Kulmiz demonstrated the conversion of triethylstannanol to hexaethyldistannathiane (Et3SnSSnEt3) by reacting it with hydrogen sulfide, marking an early milestone in the synthesis of organotin-sulfur compounds. scispace.comdokumen.pub This established the facile conversion of Sn-O bonds to Sn-S bonds.

The term "distannathiane" specifically points to the importance of the Sn-S-Sn group, analogous to the foundational role of the Si-O-Si (siloxane) group in organosilicon chemistry. scispace.comdokumen.pub Early research focused on the fundamental synthesis and reactivity of these compounds. Diorganotin sulfides, such as the one central to this article, were found to typically exist as cyclic trimers with six-membered rings or as dimers with four-membered rings. gelest.com

In recent decades, research has evolved from studying simple distannathianes to exploring complex, functionalized organotin sulfide clusters and cages. acs.orgrsc.org Advanced characterization techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and single-crystal X-ray diffraction, have been instrumental in elucidating the intricate structures of these compounds. bsmiab.orgrsc.org These modern studies have revealed a vast structural diversity, with coordination numbers at the tin atom ranging from four to six, and geometries including tetrahedral, trigonal bipyramidal, and octahedral arrangements. tandfonline.com

Scope and Current Research Trajectories for this compound

Current research on dimethyltin sulfide and related organotin-sulfur compounds is multifaceted, spanning materials science, catalysis, and supramolecular chemistry. A significant area of investigation is the synthesis of novel organotin sulfide clusters with unique architectures. acs.orgrsc.org Researchers are exploring the self-assembly of these molecules to create complex structures like cavitands and capsules that can encapsulate guest molecules, opening possibilities in molecular containment and sensing. acs.org

The catalytic potential of organotin-sulfur compounds continues to be a major research focus. google.comrsc.org Studies are exploring their efficacy in promoting various organic reactions, with an emphasis on understanding the structure-activity relationships. The design of new ligands for organotin complexes aims to modulate their catalytic performance and stability. rsc.orgmdpi.com

In materials science, there is ongoing interest in using organotin-sulfur compounds as single-source precursors for the controlled synthesis of tin sulfide (SnxSy) nanomaterials. rsc.orgchalcogen.ro These nanomaterials are being investigated for applications in optoelectronics, including solar cells and photodetectors, due to their favorable semiconductor properties. mdpi.comrsc.org The ability to tune the properties of the resulting tin sulfide materials by modifying the organotin precursor is a key advantage of this approach. Furthermore, the fundamental chemistry of the tin-sulfur bond, including its cleavage and formation, remains a topic of interest for applications in organic synthesis. acs.orgacs.org

Compound Data

Below are tables summarizing key information for compounds discussed in this article.

Table 1: Properties of 2,2,4,4-Tetramethyl-1,3,2,4-dithiadistannetane (The likely structure for "this compound")

PropertyValue
CAS Number 33397-79-4 chembk.comchemicalbook.com
Molecular Formula C4H12S2Sn2 (for the dimer)
Alternate Names Cyclic dimethyltin sulfide dimer
Key Structural Feature Four-membered (Sn-S)2 ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6S3Sn2 B13730972 Dimethyldithioxodistannathiane CAS No. 33397-79-4

Properties

CAS No.

33397-79-4

Molecular Formula

C2H6S3Sn2

Molecular Weight

363.7 g/mol

IUPAC Name

methyl-[methyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin

InChI

InChI=1S/2CH3.3S.2Sn/h2*1H3;;;;;

InChI Key

PAPCBRSMCZCUGF-UHFFFAOYSA-N

Canonical SMILES

C[Sn](=S)S[Sn](=S)C

Origin of Product

United States

Structural Elucidation of Dimethyldithioxodistannathiane

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov They are highly effective for identifying functional groups and providing information about molecular symmetry. researchgate.netosti.gov

The analysis of the far-infrared and Raman spectra is particularly useful for identifying the characteristic stretching vibrations of the tin-sulfur (Sn-S) and tin-carbon (Sn-C) bonds.

ν(Sn-C) Vibrations: The stretching frequencies for Sn-C bonds in dimethyltin(IV) compounds typically appear in the range of 500-600 cm⁻¹. cmu.ac.thscispace.com The presence of one or two bands in this region can give clues about the geometry of the C-Sn-C moiety. Two distinct bands, corresponding to the symmetric and asymmetric stretches, suggest a non-linear arrangement, which is common in cyclic or sterically hindered structures. scispace.com

The combined use of IR and Raman spectroscopy helps in determining molecular symmetry based on selection rules. nih.gov If a molecule possesses a center of inversion, vibrational modes will be either IR-active or Raman-active, but not both (rule of mutual exclusion). For Dimethyldithioxodistannathiane, comparing the IR and Raman spectra would provide strong evidence for its molecular symmetry. For example, the symmetric Sn-C and Sn-S stretching modes would be expected to be strong in the Raman spectrum, while the asymmetric stretches would be more prominent in the IR spectrum. ksu.edu.sa The presence and positions of these key vibrational bands would confirm the existence of the Sn-C and Sn-S linkages within the molecule.

Table 3: Characteristic Vibrational Frequencies for Dimethyltin-Sulfur Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy Method
ν(Sn-C) 500 - 600 IR, Raman cmu.ac.thscispace.com
ν(Sn-S) 300 - 450 IR, Raman cmu.ac.thscispace.com
ν(C-S) 900 - 1000 IR scispace.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. libretexts.orgtutorchase.com For this compound, electron impact (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

The mass spectrum would be expected to show a complex pattern for the molecular ion peak (M⁺) due to the multiple stable isotopes of tin. This isotopic distribution pattern is a characteristic signature for any tin-containing compound.

The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. In organotin-sulfur compounds, the Sn-C and Sn-S bonds are susceptible to breaking. Common fragmentation pathways would involve:

Loss of a methyl radical (•CH₃), resulting in an [M - 15]⁺ ion.

Cleavage of the Sn-S bond, leading to various sulfur- and tin-containing fragments.

For a cyclic structure, fragmentation could involve ring-opening followed by the sequential loss of smaller neutral molecules or radicals.

The analysis of the m/z values of the fragment ions, combined with the characteristic isotopic patterns, would allow for the piecing together of the molecular structure and confirmation of the elemental composition of the fragments. spectroscopyonline.com

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of tin atoms. shu.ac.uk It provides crucial information about the oxidation state, coordination geometry, and nature of the chemical bonds involving tin. bsmiab.org The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). aps.org

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and is indicative of the oxidation state of the tin atom. scispace.com For organotin(IV) compounds, isomer shifts typically fall within the range of 0 to 2.1 mm/s relative to a standard like BaSnO₃. bath.ac.uk Tin(II) compounds generally exhibit larger isomer shifts, typically between 2.5 and 4.5 mm/s.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. scispace.com A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical (e.g., tetrahedral or octahedral) electronic environment around the tin atom. The magnitude of ΔE_Q can provide insights into the coordination geometry. For instance, four-coordinate tetrahedral diorganotin(IV) compounds often show ΔE_Q values in the range of 1.00-2.40 mm/s, while six-coordinate octahedral structures can exhibit larger splittings. scispace.combath.ac.uk

For this compound, the tin atoms are formally in the +4 oxidation state. Therefore, the isomer shift (δ) is expected to be in the characteristic range for Sn(IV) compounds. The presence of two methyl groups and two or three sulfur atoms bonded to each tin would create a distorted tetrahedral or trigonal bipyramidal geometry, leading to a significant electric field gradient and thus a measurable quadrupole splitting.

Based on data from analogous diorganotin(IV) dithiolate and dithiocarbamate (B8719985) complexes, the following Mössbauer parameters for this compound can be predicted. scispace.comdissertation.com

ParameterPredicted Value Range (mm/s)Information Gained
Isomer Shift (δ)1.20 - 1.60Confirms Sn(IV) oxidation state
Quadrupole Splitting (ΔE_Q)2.50 - 3.80Indicates a distorted non-cubic geometry around the tin atoms

This table provides hypothetical ¹¹⁹Sn Mössbauer parameters for this compound, derived from literature values for similar organotin-sulfur compounds.

The observation of a single, albeit potentially broad, quadrupole-split doublet in the spectrum would suggest that the two tin atoms in the molecule are in chemically equivalent or very similar environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov For organotin-sulfur compounds, the observed electronic transitions are typically associated with the ligands rather than the tin center itself, as Sn-C and Sn-S sigma bond transitions occur at much higher energies (shorter wavelengths). researchgate.netmdpi.com

The spectrum of this compound would likely be characterized by absorptions arising from the sulfur chromophores. The possible transitions include:

n → σ* transitions: Excitation of a non-bonding electron from a sulfur atom to an anti-bonding sigma orbital. These transitions are common in saturated compounds containing atoms with lone pairs.

π → π* and n → π* transitions: If the dithioxo (-S₂-) or thioxo (=S) groups possess some degree of pi-character, these transitions would be possible. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In some cases, transitions involving the transfer of electron density from the sulfur ligands to the tin atom can be observed, though these are often weak. researchgate.net

The UV-Vis spectrum is expected to show absorption bands in the UV region, providing information about the electronic structure of the sulfur-containing parts of the molecule.

Absorption Band (λ_max, nm) (Hypothetical)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Hypothetical)Assignment
~230~10,000π → π* transition within the S=Sn or S-S chromophore
~290~1,500n → π* transition associated with sulfur lone pairs
~340~200n → σ* transition

This table presents a hypothetical UV-Vis absorption data for this compound, outlining potential electronic transitions based on its structure.

The position and intensity of these bands can be influenced by the solvent polarity, with polar solvents often causing shifts in the absorption maxima. uni-wuppertal.de

Computational and Theoretical Investigations of Dimethyldithioxodistannathiane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to predict molecular geometries, electronic structures, and energy landscapes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like Dimethyldithioxodistannathiane, DFT calculations can provide valuable information about its frontier molecular orbitals, charge distribution, and the nature of its chemical bonds.

DFT studies on related organotin-sulfur ring systems often employ functionals such as B3LYP to analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electronic structure of this compound is expected to be characterized by significant contributions from the tin and sulfur atoms to the frontier orbitals. The HOMO is likely to have substantial character from the sulfur lone pairs, while the LUMO is expected to be centered on the tin atoms, indicating their Lewis acidic nature.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a detailed picture of the bonding in this compound. This analysis would likely reveal the covalent nature of the Sn-C and Sn-S bonds, with a degree of ionic character due to the difference in electronegativity between tin, sulfur, and carbon.

Table 1: Representative DFT-Calculated Electronic Properties of Organotin-Sulfur Compounds

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.5 to -5.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 to -0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.0 to 5.5 eVRelates to the chemical reactivity and electronic transitions.
Mulliken Charge on Sn+0.8 to +1.2Quantifies the partial positive charge on the tin atom.
Mulliken Charge on S-0.6 to -0.9Quantifies the partial negative charge on the sulfur atom.

Note: The values presented in this table are illustrative and based on DFT calculations of similar organotin-sulfur compounds. Actual values for this compound would require specific calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for accurate geometry optimization and the exploration of potential energy surfaces. Methods like Møller-Plesset perturbation theory (MP2) can provide reliable structural information for organotin compounds.

For this compound, ab initio calculations would be used to determine the most stable three-dimensional arrangement of its atoms. This includes predicting bond lengths, bond angles, and dihedral angles. The geometry of the core Sn2S2 ring is of particular interest, as it can adopt various conformations such as planar or puckered structures. The computational results would indicate which conformation is energetically most favorable.

Furthermore, these methods can be used to explore the energy landscapes of potential isomers or decomposition pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical processes, providing insights into the molecule's stability and reactivity.

Table 2: Expected Geometrical Parameters of this compound from Ab Initio Calculations

ParameterPredicted Value Range
Sn-S Bond Length2.40 - 2.45 Å
Sn-C Bond Length2.15 - 2.20 Å
S-Sn-S Bond Angle90 - 100°
Sn-S-Sn Bond Angle80 - 90°
C-Sn-C Bond Angle110 - 120°

Note: These values are estimations based on known structures of related organotin sulfide (B99878) compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility and solution-phase behavior of this compound.

MD simulations can be used to explore the different conformations that this compound can adopt at a given temperature. By simulating the motion of the atoms over time, it is possible to observe transitions between different low-energy conformations of the Sn2S2 ring and the orientation of the methyl groups. This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers. The results of these simulations can provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

The behavior of this compound in solution can be modeled using MD simulations that explicitly include solvent molecules. These simulations can reveal how the solvent interacts with the solute molecule and influences its conformation and dynamics. For instance, in a polar solvent, interactions between the solvent dipoles and the partial charges on the tin and sulfur atoms could stabilize certain conformations. Understanding the solution-phase behavior is crucial for predicting its reactivity in different chemical environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands. The characteristic Sn-S and Sn-C stretching and bending modes would be of particular interest. The predicted frequencies are often scaled to better match experimental values due to the approximations inherent in the computational methods.

NMR Spectra: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) are invaluable for interpreting experimental NMR data. The calculated chemical shifts, when compared to experimental values, can confirm the proposed molecular structure and provide insights into the electronic environment of the different nuclei.

The agreement between predicted and experimental spectroscopic data serves as a strong validation of the computational model and the understanding of the molecule's structure and electronic properties.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotin compounds, with ¹¹⁹Sn NMR being particularly informative about the coordination environment and electronic structure of the tin centers. rsc.org Density Functional Theory (DFT) has emerged as a reliable tool for the accurate prediction of NMR chemical shifts in these systems. mdpi.com The calculation of ¹¹⁹Sn NMR chemical shifts is notably complex, often requiring the inclusion of relativistic effects for accurate predictions, especially due to the presence of the heavy tin atom. nih.gov

Modern computational studies recommend the use of specific DFT functionals and relativistic approaches to achieve high accuracy. For instance, benchmark studies have shown that spin-orbit relativistic methods, such as the Zeroth-Order Regular Approximation (ZORA) combined with hybrid functionals like PBE0, provide excellent correlation with experimental data, often yielding mean absolute deviations below 100 ppm. nih.govnih.govresearchgate.net

For a molecule like this compound, the calculated ¹¹⁹Sn chemical shift would be highly sensitive to the geometry of the central Sn₂S₂ ring and the nature of the substituents on the tin atoms. The electronegativity of the atoms directly bonded to tin plays a crucial role, with more electronegative substituents generally causing a downfield shift (to higher ppm values). rsc.org In the case of a dimeric structure with four-coordinate tin atoms, the ¹¹⁹Sn chemical shifts are expected to fall within a characteristic range.

Below is a table of representative calculated ¹¹⁹Sn NMR chemical shifts for various organotin compounds, illustrating the typical ranges and the influence of the chemical environment on the tin nucleus. These values provide a context for the expected chemical shift of this compound.

Compound ClassExample CompoundComputational MethodCalculated ¹¹⁹Sn Chemical Shift (ppm)
TetraalkyltinTetramethyltin (SnMe₄)ZORA/PBE00.0 (by definition)
Organotin HalideMethyltin trichloride (B1173362) (MeSnCl₃)SO-ZORA/PBE0-18.5
Organotin HalideDimethyltin (B1205294) dichloride (Me₂SnCl₂)SO-ZORA/PBE0+135.7
Organotin Sulfide(Me₂SnS)₃GIAO-B3LYP+140.2
DistannaneHexamethyldistannane (Me₃Sn-SnMe₃)GIAO-B3LYP-109.5

This table presents representative data compiled from computational studies on organotin compounds to illustrate expected values. The exact calculated shift for this compound would depend on its precise optimized geometry and the chosen level of theory.

Simulated Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods, particularly DFT, are widely used to simulate these spectra, aiding in the assignment of experimental bands and providing insight into the molecule's force field and symmetry. arxiv.orgcore.ac.uk The calculation of vibrational frequencies is typically performed within the harmonic approximation, although more advanced methods can account for anharmonicity. rsc.org

For this compound, the simulated vibrational spectrum would be characterized by several key features. The vibrations involving the Sn-S bonds within the distannathiane core are expected to appear in the far-infrared region, typically below 400 cm⁻¹. These modes would include symmetric and asymmetric stretching of the Sn-S bonds. The Sn-C stretching vibrations, involving the methyl groups and tin atoms, would also be prominent.

The table below presents a hypothetical set of calculated vibrational frequencies for key modes in a model this compound, based on typical frequency ranges for related organotin sulfide compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Sn-S Asymmetric Stretch375StrongWeak
Sn-S Symmetric Stretch350WeakStrong
Sn₂S₂ Ring Deformation150MediumMedium
Sn-C Asymmetric Stretch550StrongMedium
Sn-C Symmetric Stretch515MediumStrong
CH₃ Rocking800MediumWeak
CH₃ Symmetric Bend1200WeakWeak
CH₃ Asymmetric Stretch2980MediumMedium
CH₃ Symmetric Stretch2910MediumStrong

This table is illustrative and presents expected frequencies and intensities based on computational studies of analogous organotin-sulfur compounds. Actual values would result from a specific DFT calculation on the optimized geometry of the molecule.

Bonding Analysis and Electron Density Distribution

To gain a deeper understanding of the chemical bonding in this compound, theoretical methods that analyze the electron density distribution are employed. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful approach that characterizes the nature of chemical bonds based on the topology of the total electron density, ρ(r). researchgate.net This method allows for a quantitative description of bonding, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

Key parameters derived from a QTAIM analysis at the bond critical point (BCP)—the point of minimum electron density along the bond path between two atoms—include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For a covalent bond, one typically observes a significant accumulation of electron density at the BCP and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of charge. Conversely, closed-shell interactions are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), signifying charge depletion.

In the context of the Sn-S bonds in this compound, a QTAIM analysis would likely reveal a polar covalent character. The electron density at the Sn-S BCP is expected to be lower than in typical C-C bonds but significant enough to indicate a shared interaction. The Laplacian would likely be small and possibly positive, reflecting the polar nature of the bond due to the difference in electronegativity between tin and sulfur.

The following table provides representative calculated QTAIM parameters for Sn-S bonds, based on studies of related compounds, to illustrate the expected bonding characteristics in this compound.

Bondρ(r) (e/ų)∇²ρ(r) (e/Å⁵)H(r) (Hartree/ų)Bond Character
Sn-S (in SnS)0.907+5.4-0.15Polar Covalent
Sn-C (in Me₄Sn)0.75-2.1-0.25Covalent
C-H (in Me₄Sn)2.0-18.5-1.1Covalent

This table includes data from computational studies on tin sulfide and related compounds to provide a comparative framework for the bonding in this compound. researchgate.net The values for ρ(r), ∇²ρ(r), and H(r) are indicative of the nature of the chemical bond.

Reactivity and Mechanistic Studies of Dimethyldithioxodistannathiane

Fundamental Reaction Pathways

The fundamental reaction pathways of dimethyldithioxodistannathiane are dictated by the inherent polarity and lability of the Sn-S bond. The tin atom acts as a Lewis acidic center, susceptible to nucleophilic attack, while the sulfur atoms can behave as Lewis basic sites.

Ligand exchange at the tin centers in this compound involves the substitution of the methyl groups or the interaction of Lewis bases with the tin atoms, potentially leading to an expansion of the coordination number of tin. These reactions are fundamental in organotin chemistry and allow for the modification of the compound's properties and reactivity. rsc.org

The general equation for a ligand exchange reaction can be represented as: [Me₂SnS]₂ + 2 L → [L₂SnS]₂ + 2 Me⁻ (Hypothetical)

The feasibility and mechanism of such exchanges depend on the nature of the incoming ligand (L) and the reaction conditions. Stronger nucleophiles can displace the methyl groups, although this often requires harsh conditions. More commonly, Lewis bases coordinate to the tin atoms, leading to adducts where the tin center becomes five- or six-coordinate.

Table 1: Examples of Ligand Exchange Reactions in Organotin Sulfides

ReactantIncoming Ligand (L)ProductCoordination at Sn
[R₂SnS]₃Pyridine[R₂SnS(py)]₃5
[R₂SnS]₃DMSO[R₂SnS(DMSO)]₃5
[R₂SnCl₂]Dithiocarbamate (B8719985)[R₂Sn(S₂CNR'₂)₂]6

This table is illustrative and based on the reactivity of analogous organotin compounds.

The strained four-membered ring of this compound is susceptible to ring-opening reactions, which can lead to the formation of linear polymers or larger macrocycles. This process can be initiated by nucleophiles, electrophiles, or heat. The ring-opening polymerization (ROP) of cyclic organotin sulfides is a key method for the synthesis of poly(organotin sulfide)s. tcd.ie

The mechanism of ROP can proceed via anionic, cationic, or coordination-insertion pathways, depending on the initiator used. youtube.com For instance, an anionic initiator (Nu⁻) would attack a tin atom, cleaving an Sn-S bond and generating a linear species with a reactive thiolate terminus, which can then propagate by attacking another monomer unit.

Anionic Ring-Opening Polymerization Mechanism:

Initiation: [Me₂SnS]₂ + Nu⁻ → Nu-(Me₂Sn-S)₂⁻

Propagation: Nu-(Me₂Sn-S)₂⁻ + n[Me₂SnS]₂ → Nu-(Me₂Sn-S)₂ₙ₊₁⁻

The molecular weight and polydispersity of the resulting polymer are influenced by factors such as the initiator, solvent, and temperature. ntnu.no

The tin-sulfur bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis leads to the cleavage of the Sn-S bonds and the formation of various organotin-oxo species. The initial step is the protonation of a sulfur atom or nucleophilic attack by water or hydroxide (B78521) on a tin atom.

Under neutral or acidic conditions, the hydrolysis may be slow, but it is accelerated in the presence of bases. The final products of hydrolysis are often complex mixtures of organotin oxides, hydroxides, and oxo-sulfido clusters. A simplified representation of the initial hydrolysis step is:

[Me₂SnS]₂ + 2 H₂O ⇌ 2 Me₂Sn(OH)(SH)

These initial products are generally unstable and undergo condensation reactions, eliminating water or hydrogen sulfide (B99878) to form stannoxane ([Sn-O]n) or mixed oxo-sulfido linkages. The ultimate product of complete hydrolysis is typically dimethyltin (B1205294) oxide, (Me₂SnO)n.

Reactions with Inorganic and Organometallic Reagents

This compound can react with a variety of inorganic and organometallic reagents, leveraging the Lewis acidity of the tin atoms and the nucleophilicity of the sulfur atoms.

The sulfur atoms in the this compound ring possess lone pairs of electrons and can act as ligands for transition metals. The coordination can occur in several modes: a single sulfur atom can coordinate to a metal center, or the [SnS]₂ ring can act as a bidentate or bridging ligand. libretexts.orgresearchgate.net

These coordination complexes are of interest for their potential applications in catalysis and materials science. The nature of the interaction depends on the transition metal's identity, its oxidation state, and the other ligands present in its coordination sphere.

Table 2: Potential Coordination Modes of this compound with Transition Metals

Transition Metal FragmentCoordination ModeResulting Complex Structure
M(CO)ₓBridging[Me₂SnS]₂[M(CO)ₓ]₂
MCl₂(PR₃)₂Chelating[M(S₂[SnMe₂]₂)Cl₂(PR₃)₂]
Cp₂MInsertionCp₂M(S)(SnMe₂)₂S

This table presents hypothetical coordination modes based on known chemistry of related sulfur-containing ligands.

The reaction of organotin sulfides with transition metal complexes can sometimes lead to the complete transfer of the sulfide ligand, resulting in the formation of transition metal sulfide clusters and organotin halides.

The Sn-S bonds in this compound are reactive towards various main group element halides and hydrides. Electrophilic reagents, such as boron trihalides (BX₃) or silicon halides (R₂SiCl₂), can attack the sulfur atoms, leading to cleavage of the Sn-S bond and the formation of new sulfur-main group element bonds.

For example, the reaction with a silicon dihalide could potentially lead to the insertion of a silicon atom into the ring or the formation of a silyl-thiolate tin species.

[Me₂SnS]₂ + R₂SiCl₂ → Me₂Sn(Cl)-S-Si(R₂)-S-Sn(Cl)Me₂ (Hypothetical)

Conversely, nucleophilic main group reagents can attack the tin centers. The reactivity will be dictated by the relative electrophilicity and nucleophilicity of the reactants and the strength of the newly formed bonds.

Catalytic Activity Investigations

Role in Organic Transformations

There is no specific information available in the reviewed literature detailing the role of this compound in specific organic transformations. General organotin compounds are known to catalyze reactions such as transesterification and the formation of polyurethanes. wikipedia.org For instance, dibutyltin (B87310) dilaurate is a well-known catalyst for polyurethane synthesis. uobabylon.edu.iq Organotin compounds also play a crucial role in radical chemistry and in palladium-catalyzed cross-coupling reactions like the Stille reaction. wikipedia.orguobabylon.edu.iq However, the catalytic efficacy and substrate scope for this compound itself have not been reported.

Mechanisms of Catalytic Action

Due to the absence of studies on the catalytic applications of this compound, there is no proposed mechanism for its catalytic action. For other organotin catalysts, mechanistic proposals often involve the Lewis acidic nature of the tin center, which can activate substrates. lupinepublishers.com In polyurethane formation, for example, two primary mechanisms are suggested for organotin catalysis: a direct insertion of the isocyanate into a Sn-O bond or the organotin compound acting as a Lewis acid to coordinate with the reactants. lupinepublishers.com Without experimental or computational studies on this compound, any proposed mechanism would be purely speculative and not grounded in scientific evidence.

Coordination Chemistry of Dimethyldithioxodistannathiane

Ligand Characteristics and Coordination Modes

While no specific studies on Dimethyldithioxodistannathiane have been found, the general principles of organotin-sulfur chemistry allow for informed speculation on its potential ligand characteristics.

Chelation and Bridging Capabilities

The dithiadistannetane ring itself, along with the exocyclic sulfur atoms, could theoretically offer multiple donor sites for coordination to metal centers. The endocyclic sulfur atoms could potentially act as bridging ligands to connect multiple metal ions, leading to the formation of coordination polymers. Furthermore, the terminal thioxo groups (Sn=S) could also engage in coordination. However, without experimental evidence, the preferred coordination modes and the ability of the molecule to act as a chelating or bridging ligand remain undetermined.

Interaction with Lewis Acids and Bases

The tin atoms in the ring are potential Lewis acid centers, capable of accepting electron pairs from Lewis bases. The sulfur atoms, with their lone pairs of electrons, represent Lewis base sites that could interact with Lewis acids. The nature and strength of these interactions would be influenced by the electronic and steric properties of the interacting species. Studies on simpler organotin sulfides suggest that the Sn-S bond can be a reactive site for interactions with both acids and bases.

Formation of Metal Complexes

The synthesis and characterization of metal complexes are central to understanding the coordination chemistry of any ligand. For this compound, this area is entirely unexplored in the available scientific literature.

Synthesis and Characterization of Novel Adducts

There are no published methods for the synthesis of metal adducts of this compound. Consequently, there is no data from techniques such as X-ray crystallography, NMR spectroscopy, or infrared spectroscopy to elucidate the structures and bonding within such potential complexes.

Structural Diversity of Coordination Compounds

Given the lack of synthesized complexes, the structural diversity of coordination compounds involving this ligand is unknown. The coordination chemistry of organotin compounds is known to be diverse, with coordination numbers for tin ranging from four to higher values, leading to various geometries such as tetrahedral, trigonal bipyramidal, and octahedral. The specific structural outcomes for this compound would depend on the metal center, the stoichiometry of the reaction, and the reaction conditions.

Supramolecular Assembly and Network Formation

The potential for this compound to participate in supramolecular assembly is an intriguing but uninvestigated area. The presence of multiple potential coordination sites and the rigid four-membered ring structure could, in principle, direct the formation of ordered one-, two-, or three-dimensional networks through coordination bonds or other non-covalent interactions.

Hydrogen Bonding and Other Non-Covalent Interactions

In the absence of classical hydrogen bond donors (like O-H or N-H groups) directly within the inferred structure of this compound, the landscape of non-covalent interactions is dominated by weaker, yet structurally significant, forces. The crystal packing and supramolecular architecture of related organotin-sulfur compounds are often directed by a network of weak hydrogen bonds and other non-covalent contacts.

Detailed research findings from analogous compounds indicate the prevalence of C-H···S and C-H···π interactions. For instance, in organotin complexes with thio-Schiff bases that lack classical hydrogen bonding centers, the crystal structure is often stabilized by weak C-H···O, C-H···S, and C-H···π interactions, which collectively form an extensive three-dimensional network nih.gov. The methyl groups attached to the tin atoms in this compound would be capable of participating in such C-H···S hydrogen bonds with the sulfur atoms of neighboring molecules.

The table below summarizes the types of non-covalent interactions observed in structurally related organotin-sulfur compounds, which can be extrapolated to predict the behavior of this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Weak Hydrogen Bond C-H (from methyl groups)S (thioxo/thiane sulfur)2.8 - 3.5Directional, contributes to the formation of chains or layers.
van der Waals Forces Various atomsVarious atomsVariableNon-directional, contributes to overall crystal density.
Sn···S Interactions SnS (from neighboring molecule)< Sum of van der Waals radiiCan lead to the formation of dimeric or polymeric structures.
C-H···π Interactions C-HAromatic ring (if present in co-crystallized species)VariableImportant in co-crystals and adducts.

This table is generated based on data from analogous organotin-sulfur compounds.

In some organotin dithiocarbamate (B8719985) complexes, non-bonded Sn···S interactions, with distances shorter than the sum of the van der Waals radii, play a crucial role in their solid-state structures, often leading to weakly-bridged dimeric arrangements mdpi.comresearchgate.net. It is plausible that similar intermolecular Sn···S contacts could be a defining feature in the solid-state structure of this compound.

Advanced Applications in Materials Science Research

Use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Mechanisms of Film Growth and Composition Control

This suggests that "Dimethyldithioxodistannathiane" may be a highly specialized, novel compound with research that is not yet publicly available, or alternatively, it may not be a compound that has been synthesized or investigated for these specific applications. Therefore, the generation of a detailed and scientifically accurate article based on the provided outline is not possible at this time.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of organotin-sulfur compounds is continuously evolving, with a focus on improving efficiency, safety, and environmental friendliness. Current methods often involve the reaction of organotin halides with sulfur sources, but researchers are exploring new pathways.

Key Research Directions:

Direct Synthesis: Developing methods for the direct reaction of elemental tin with organic and sulfur-containing reagents to reduce the number of synthetic steps and minimize waste.

Catalytic Routes: Investigating the use of catalysts to promote the formation of Sn-S bonds under milder conditions, thereby increasing energy efficiency and selectivity.

Microwave and Sonochemical Methods: Utilizing non-conventional energy sources like microwaves and ultrasound to accelerate reaction times and potentially access novel molecular structures that are not achievable through traditional heating.

Environmentally Benign Solvents: Shifting towards the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents commonly used in synthesis. orientjchem.org

A significant goal is the synthesis of well-defined organotin-sulfur clusters with precise control over their size and composition. This can be achieved through the use of carefully designed precursor molecules and controlled reaction conditions.

Exploration of Novel Coordination Architectures

The coordination chemistry of organotin-sulfur compounds is rich and varied, with the tin and sulfur atoms capable of forming a diverse array of structural motifs, including rings, cages, and extended networks. The exploration of new coordination architectures is a major frontier in this field.

Emerging Trends:

Mixed-Ligand Systems: Incorporating other donor atoms, such as nitrogen and oxygen, into the coordination sphere of the tin atom to create heteroleptic complexes with unique electronic and steric properties.

Supramolecular Assemblies: Utilizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, to organize organotin-sulfur molecules into larger, functional supramolecular structures.

Polymetallic Clusters: Synthesizing clusters that contain both tin and other metals, which can lead to synergistic effects and novel catalytic or material properties. Research has shown the potential for creating ternary copper-tin sulfide (B99878) clusters from binary organotin sulfide precursors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Designing and synthesizing extended structures where organotin-sulfur units act as building blocks. These materials are of interest for applications in gas storage, separation, and catalysis.

The table below summarizes some of the coordination modes observed in organotin-sulfur chemistry.

Coordination GeometryDescriptionExample Compound Type
TetrahedralFour-coordinate tin center, common for simple organotin compounds.R₃Sn(SR')
Trigonal BipyramidalFive-coordinate tin center, often seen in adducts with Lewis bases.R₃Sn(SR')·L (L = Lewis base)
OctahedralSix-coordinate tin center, found in more complex structures and with chelating ligands.R₂Sn(S-S)₂ (S-S = dithiolate)

This table is generated based on general principles of organotin chemistry and does not represent specific data for "Dimethyldithioxodistannathiane".

Advanced Functional Materials Development Beyond Current Applications

While organotin compounds have established applications, for instance as PVC stabilizers and catalysts, future research is aimed at developing advanced functional materials with novel properties. Tin sulfides, in particular, are gaining significant attention.

Potential Future Applications:

Thermoelectric Materials: Tin sulfide (SnS) and related materials are being investigated for their potential in converting waste heat into electrical energy. ossila.com Their low thermal conductivity and favorable electronic properties make them promising candidates.

Phase-Change Memory: Certain tin-chalcogenide materials exhibit the ability to switch between amorphous and crystalline states with different electrical resistances, a property that can be exploited in next-generation data storage devices.

Non-linear Optics: The unique electronic structures of some organotin-sulfur clusters could lead to materials with high non-linear optical activity, which are useful in applications such as optical switching and frequency conversion.

Luminescent Materials: Researchers are exploring the development of luminescent organotin-sulfur compounds for use in organic light-emitting diodes (OLEDs) and as sensors.

Interdisciplinary Research Directions (e.g., Nanotechnology, Sustainable Chemistry)

The future of organotin-sulfur chemistry is increasingly interdisciplinary, with significant overlap with nanotechnology and sustainable chemistry.

Nanotechnology:

The synthesis of tin sulfide nanoparticles and nanosheets is a rapidly growing area of research. chalcogen.roresearchgate.net These nanomaterials exhibit size-dependent properties that differ from their bulk counterparts.

PropertyBulk Tin SulfideNanosized Tin Sulfide
Band Gap~1.3 eVTunable with size
Surface AreaLowHigh
Catalytic ActivityModerateSignificantly enhanced

This table presents generalized data for tin sulfides to illustrate the impact of nanoscaling.

Key Nanotechnology Research Areas:

Solar Energy Conversion: Tin sulfide (SnS) is a promising material for thin-film solar cells due to its high optical absorption coefficient and the earth-abundance of its constituent elements. mdpi.comwikipedia.org Nanostructuring can further enhance the efficiency of these devices.

Energy Storage: Tin sulfide nanomaterials are being explored as high-capacity anode materials for lithium-ion and sodium-ion batteries. mdpi.com

Sensors: The high surface area of tin sulfide nanoparticles makes them excellent candidates for chemical sensors, capable of detecting various gases at low concentrations. princetonpowder.com

Catalysis: Nanostructured tin sulfides can act as efficient catalysts in a variety of chemical reactions, including photocatalysis for environmental remediation. nanorh.com

Sustainable Chemistry:

A major thrust in the field is the development of more sustainable organotin-sulfur compounds and processes. This includes:

Biodegradable Compounds: Designing organotin compounds that are effective for their intended application but can degrade into non-toxic substances in the environment.

Reduced Toxicity: Focusing on the synthesis of organotin compounds with lower toxicity profiles, for example, by modifying the organic substituents on the tin atom.

Circular Economy: Developing methods for the recycling and recovery of tin from end-of-life products to reduce the need for virgin material.

The ongoing research in these areas promises to expand the scope of organotin-sulfur chemistry, leading to the development of new materials and technologies that address some of society's most pressing challenges.

Q & A

Q. How should iterative research processes be structured to adapt to emerging contradictions in this compound studies?

  • Methodological Answer : Implement adaptive experimental designs, where preliminary results inform subsequent hypotheses. Use reflexive journals to track decision-making pathways. Engage in peer debriefing sessions to challenge assumptions and refine methodologies iteratively .

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